molecular formula C12H7NO3 B1219392 3-Nitrodibenzofuran CAS No. 5410-97-9

3-Nitrodibenzofuran

Cat. No. B1219392
CAS RN: 5410-97-9
M. Wt: 213.19 g/mol
InChI Key: UVFAHDAUVZRVCC-UHFFFAOYSA-N
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Description

3-Nitrodibenzofuran (C12H7NO3) is a chemical compound with a molecular weight of 213.1889 .


Synthesis Analysis

The synthesis of 3-Nitrodibenzofuran involves the bromination of 3-nitro-2-ethyldibenzofuran with N-bromosuccinimide .


Molecular Structure Analysis

The molecular structure of 3-Nitrodibenzofuran is nearly planar and packs in herring-bone patterns composed of symmetry-related head-to-tail pairs with parallel pi systems .


Physical And Chemical Properties Analysis

3-Nitrodibenzofuran has a molecular weight of 213.19 g/mol. It has a boiling point of 379.6±15.0 °C at 760 mmHg. Its vapour pressure is 0.0±0.8 mmHg at 25°C, and it has an enthalpy of vaporization of 60.3±3.0 kJ/mol. The flash point is 183.4±20.4 °C .

Scientific Research Applications

Photoremovable Protecting Groups in Peptide Chemistry

3-Nitrodibenzofuran (NDBF) has been identified as a superior photoremovable protecting group for thiol caging in peptides . This application is crucial in peptide synthesis where the thiol group of cysteine needs protection during the assembly of peptide chains. NDBF offers high cleavage efficiency and significant two-photon cross-section, making it a valuable tool for developing light-activatable peptides and light-sensitive biomaterials.

Photo-Activatable Molecules in Biological Studies

NDBF derivatives have been used to create photo-activatable versions of biologically relevant molecules . This allows researchers to control the activation of these molecules in living cells with light, providing a powerful method to study dynamic biological processes with high spatial and temporal resolution.

Synthesis of Nitro-Substituted Heterocyclic Compounds

The compound serves as a key intermediate in the regioselective synthesis of nitro-substituted heterocyclic compounds . These compounds are valuable in various chemical syntheses, including pharmaceuticals and agrochemicals, due to their unique reactivity profiles.

Environmental Impact Studies

3-Nitrodibenzofuran has been detected in PM2.5 samples, indicating its presence in vehicle emissions and potential impact on air quality and human health . Understanding its environmental distribution and effects is essential for pollution control and public health policies.

Material Science Applications

In material science, 3-Nitrodibenzofuran is used in the synthesis of novel materials with specific optical properties . Its molecular structure can contribute to the development of advanced materials with unique light absorption and emission characteristics.

Light-Sensitive Biomaterial Development

The light-sensitive nature of NDBF makes it an excellent candidate for developing biomaterials that can be manipulated using light . This has potential applications in tissue engineering and regenerative medicine, where precise control over material properties is necessary.

Analytical Chemistry

3-Nitrodibenzofuran can be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate analytical methods due to its well-defined physical and chemical properties .

Safety and Hazards

3-Nitrodibenzofuran is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It’s recommended to wear respiratory protection, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, evacuate personnel to safe areas, and avoid breathing dust .

properties

IUPAC Name

3-nitrodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H7NO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFAHDAUVZRVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202446
Record name 3-Nitrodibenzofuran
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Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrodibenzofuran

CAS RN

5410-97-9
Record name 3-Nitrodibenzofuran
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Record name 3-Nitrodibenzofuran
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Record name 3-Nitrodibenzofuran
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Record name 3-NITRODIBENZOFURAN
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Synthesis routes and methods I

Procedure details

To 80 mL trifluoroacetic acid in a 250 mL round bottom flask was added dibenzofuran (7.06 g, 42 mmol) and stirred vigorously to dissolve the content at room temperature. The solution was then cooled on ice and 1.2 equivalent 70% HNO3 (4.54 g, 50.40 mmol) in 20 mL trifluoroacetic acid was poured into the stirred solution slowly. After stirring for 30 minutes contents from the flask was poured into 150 mL ice-water and stirred for another 15 minutes. Off white color precipitate was then filtered out and finally washed with 2M NaOH and water. Moist material was then recrystallized from 1.5 L boiling ethanol in the form of light yellow color crystal. 7.2 g of product was isolated.
Name
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
7.06 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Combine dibenzofurane (20.0 g, 0.11 mol) and acetic acid (80 ml). Heat to 65° C. Add 98% nitric acid (20.0 g, 11.8 mol). After 3 hours, cool to room temperature to give a solid. Collect the solid by filtration, rinse with water, and dry to give the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dibenzofuran (30 g, 178 mmol) was dissolved in 276 ml, trifluoroacetic acid (TFA) and cooled in ice water bath. Fuming nitric acid 15 g (˜17 mL) was diluted with 3 mL water and then dissolved in 25 mL TFA and added to dibenzofuran solution drop wise. Reaction takes place almost instantly and a thick light green color precipitate forms. At the end of addition, flask was stirred for 20 minutes more and then poured over ice. Light green precipitate was then filtered off, washed with 2 M NaOH, dried and recrystallized from boiling ethanol 30 g (76%) of product was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the sources of 3-nitrodibenzofuran in the environment?

A1: 3-nitrodibenzofuran is primarily formed as a secondary product through the photochemical transformation of other polycyclic aromatic hydrocarbons (PAHs) in the atmosphere. [] Traffic emissions and coal combustion are significant contributors to PAHs in urban environments, ultimately leading to the formation of 3-nitrodibenzofuran. []

Q2: Can 3-nitrodibenzofuran be selectively synthesized?

A4: Yes, direct nitration of dibenzofuran with nitric acid in trifluoroacetic acid yields 3-nitrodibenzofuran with high selectivity under mild conditions. [] This method offers an efficient way to synthesize this particular isomer.

Q3: What is the molecular structure of 3-nitrodibenzofuran?

A5: 3-nitrodibenzofuran consists of two benzene rings fused together with a furan ring, and a nitro group attached to the carbon atom at position 3 of the dibenzofuran structure. The molecule is nearly planar and exhibits a herringbone packing arrangement in the solid state. []

Q4: How is 3-nitrodibenzofuran used in biomolecule patterning?

A6: A novel two-photon (2P) activatable molecule, TPA-trisNTA, incorporating a 3-nitrodibenzofuran derivative as a photocleavable group, was developed for high-precision biomolecule patterning. [] Upon irradiation with NIR light, the 3-nitrodibenzofuran moiety cleaves, enabling controlled activation and immobilization of proteins in 2D and 3D. [] This approach allows for precise spatial and temporal control over protein organization, facilitating the study of cellular processes in environments mimicking the natural extracellular matrix. []

Q5: Can you elaborate on the wavelength-selective uncaging of oligonucleotides using 3-nitrodibenzofuran?

A7: 3-Nitrodibenzofuran can be incorporated into oligonucleotides as a photocleavable protecting group for the nucleobase. [] This modification allows for the controlled release of the oligonucleotide upon irradiation with specific wavelengths of light. [] The use of 3-nitrodibenzofuran enables multi-wavelength uncaging, providing greater complexity and control over oligonucleotide function in experimental settings. []

Q6: What are the environmental concerns related to 3-nitrodibenzofuran?

A8: As 3-nitrodibenzofuran is found in particulate matter, it poses a potential risk to human health, particularly due to its association with respiratory problems and lung cancer. [] While research on its specific toxicological effects is ongoing, its presence in the environment warrants further investigation and monitoring. []

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